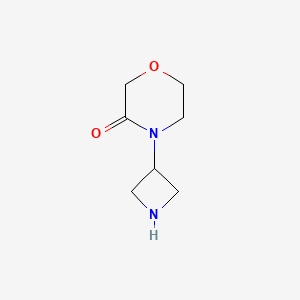

4-(Azetidin-3-yl)morpholin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(azetidin-3-yl)morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c10-7-5-11-2-1-9(7)6-3-8-4-6/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUYAXOQFUDABO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60702270 | |

| Record name | 4-(Azetidin-3-yl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178311-58-5 | |

| Record name | 4-(3-Azetidinyl)-3-morpholinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178311-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Azetidin-3-yl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Mechanistic Investigations of the 4 Azetidin 3 Yl Morpholin 3 One Core

Transformations of the Morpholinone Moiety

The morpholin-3-one (B89469) ring contains a lactam (a cyclic amide) functional group, which dictates its primary reactivity. Key transformations include reduction of the amide, reactions under acidic conditions, and functionalization at the carbon alpha to the carbonyl group.

Reductive Transformations for Morpholine (B109124) Formation

The amide carbonyl of the morpholin-3-one ring can be completely reduced to a methylene (B1212753) group, thereby converting the morpholin-3-one into a substituted morpholine. This transformation is typically achieved using powerful reducing agents capable of reducing amides. A common and effective reagent for this purpose is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF). researchgate.net

The reaction involves the coordination of the borane to the lone pair of the amide oxygen, followed by hydride transfer to the carbonyl carbon. A subsequent elimination and further reduction steps lead to the formation of the corresponding amine. For 4-(azetidin-3-yl)morpholin-3-one, this reaction would yield 4-(azetidin-3-yl)morpholine, preserving the azetidine (B1206935) ring while transforming the morpholinone core. An analogous reduction of a related N-substituted chloroacetyl amide to a morpholine derivative using BH₃·THF proceeds in high yield, demonstrating the viability of this approach. researchgate.net

Acid-Catalyzed Reactions and Ring-Opening Processes

Under acidic conditions, the lactam bond of the morpholinone moiety is susceptible to hydrolysis. This process involves the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate. The collapse of this intermediate, facilitated by the acidic environment, results in the cleavage of the cyclic amide bond.

This ring-opening process would convert this compound into a linear amino acid derivative, specifically N-(azetidin-3-yl)-2-(2-aminoethoxy)acetic acid. The stability of the strained azetidine ring under these conditions would be a critical factor, as harsh acidic environments can also promote reactions of four-membered rings.

Functionalization with Phosphonyl Groups

The carbon atom adjacent to the carbonyl group in the morpholinone ring is a key site for functionalization. Research has shown that morpholin-3-one and its N-substituted derivatives can react with triethyl phosphite (B83602) in the presence of phosphoryl chloride to yield organophosphorus compounds. acs.orgnih.govacs.org The outcome of this reaction is highly dependent on the substitution at the nitrogen atom. nih.govacs.org

When the nitrogen atom is unsubstituted (as in morpholin-3-one itself), the reaction proceeds to form a 1,1-bisphosphonate, specifically tetraethyl (morpholine-3,3-diyl)bisphosphonate. acs.orgnih.gov However, when the nitrogen atom is protected or substituted, as is the case in this compound, the reaction pathway changes. For N-substituted morpholin-3-ones, such as the N-benzyl derivative, the reaction yields a dehydrophosphonate. acs.orgthieme-connect.de This suggests that this compound would likely form the corresponding diethyl (4-(azetidin-3-yl)-3,4-dihydro-2H-1,4-oxazin-5-yl)phosphonate.

| Substrate | Product Type | Specific Product Example |

|---|---|---|

| Morpholin-3-one (unsubstituted N) | 1,1-Bisphosphonate | Tetraethyl (morpholine-3,3-diyl)bisphosphonate |

| 4-Benzylmorpholin-3-one (substituted N) | Dehydrophosphonate | Diethyl (4-benzyl-3,4-dihydro-2H-1,4-oxazin-5-yl)phosphonate |

Reactivity of the Azetidine Substituent

The azetidine ring in this compound contains a secondary amine, which serves as the primary site for derivatization. The strained nature of the four-membered ring also influences its synthesis and stability. researchgate.net

Derivatization Strategies for Azetidine Products

The secondary amine of the azetidine ring is a nucleophilic center that can readily participate in various chemical transformations to generate a library of derivatives. Standard amine chemistry can be applied, including N-alkylation, N-acylation, and reductive amination.

More advanced strategies include the aza-Michael addition, where the azetidine nitrogen can be added to activated alkenes. For instance, the reaction of N-Boc-azetidin-3-ylidene acetate (B1210297) with various NH-heterocycles demonstrates the utility of this approach for creating carbon-nitrogen bonds at the 3-position of the azetidine ring, a reaction manifold applicable to the secondary amine of the title compound. mdpi.comresearchgate.net Such derivatization allows for the introduction of diverse functional groups and the construction of more complex molecular scaffolds.

Functional Group Tolerance and Scope in Azetidine Synthesis

The synthesis of complex molecules containing an azetidine ring requires methods that are tolerant of a wide range of functional groups. Modern synthetic strategies for constructing azetidine rings have shown remarkable functional group compatibility. semanticscholar.orgacs.org

Mechanistic Insights into C-H Activation and Functionalization

The functionalization of otherwise inert C-H bonds represents a powerful strategy in modern synthetic chemistry, enabling the direct conversion of simple molecules into complex, high-value structures. In the context of the this compound scaffold, understanding the mechanisms of C-H activation is paramount for developing selective and efficient synthetic methodologies. Research has particularly focused on palladium-catalyzed reactions, which facilitate the formation of new carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds at specific sites within the morpholinone core.

Palladium-Catalyzed C(sp³)–H Acetoxylation of Morpholinones

The direct acetoxylation of C(sp³)–H bonds in morpholinones is a significant transformation that introduces valuable oxygen functionality. Studies have revealed a selective palladium(II)-catalyzed process that converts readily available cyclic amines into functionalized amino alcohol derivatives. This reaction typically employs an oxidant, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), in a solvent system like acetic acid/acetic anhydride.

Initial findings showed that treating a morpholinone substrate with palladium(II) acetate and PhI(OAc)₂ resulted exclusively in γ-C(sp³)–H acetoxylation, with no competing azetidine formation observed. This inherent selectivity underscores the subtle factors that govern the outcome of reductive elimination from the Pd(IV) center.

Dissociative Ionization Pathways

Computational studies, specifically Density Functional Theory (DFT), have indicated that the C–O bond formation does not occur through a direct reductive elimination from the initial Pd(IV) complex. Instead, the reaction proceeds via a two-step dissociative pathway. The process is initiated by the dissociation of an acetate ligand from the γ-aminoalkyl-palladium(IV) species. This dissociation creates a more reactive, cationic Pd(IV) intermediate. This ionization event is a key step that precedes the nucleophilic attack. This dissociative ionization mechanism was identified as the major and lowest energy pathway for the carbon-oxygen reductive elimination, distinguishing it from other potential mechanisms like direct C-O bond reductive elimination.

Sₙ2-type Reductive Elimination Mechanisms

Following the dissociative ionization, the C–O bond is formed through an Sₙ2-type mechanism. An external acetate anion, acting as a nucleophile, attacks the carbon atom of the C–Pd(IV) bond. This nucleophilic displacement at the carbon center leads to the formation of the desired acetoxylated product and a Pd(II) complex. The computational models show that this Sₙ2 process, following the initial dissociation, has a lower energy barrier compared to competing pathways, such as C-N bond formation, which explains the observed product selectivity under these specific reaction conditions.

The proposed catalytic cycle, supported by DFT calculations, can be summarized as follows:

C-H Activation: Intramolecular γ-C–H activation forms a 5-membered palladacycle (Int-4).

Oxidation: The palladacycle is oxidized by PhI(OAc)₂ to a γ-aminoalkyl-Pd(IV) species (Int-5).

Dissociation: An acetate ligand dissociates (TS2) to form a cationic Pd(IV) intermediate (Int-6).

Sₙ2 Attack: An external acetate anion performs an Sₙ2-type displacement (TS3) on the C-Pd(IV) bond, forming the C-O bond.

Product Release: The product decomplexes, regenerating the Pd(OAc)₂ catalyst for the next cycle.

Role of Oxidants and Ligands in Selective Reactivity

The choice of oxidant and ligands is critical in directing the reaction toward the desired outcome and in controlling selectivity.

Oxidants: Hypervalent iodine reagents, particularly (diacetoxyiodo)benzene (PhI(OAc)₂), are crucial for the acetoxylation reaction. They serve to oxidize the Pd(II) palladacycle to the key Pd(IV) intermediate, which is necessary for the subsequent reductive elimination step. In contrast, for C-N bond formation to create azetidines, a different oxidant, benziodoxole tosylate, is required. The use of PhI(OAc)₂ in morpholinone systems leads exclusively to the C-O bond formation product, highlighting the oxidant's role in controlling the reaction pathway.

Ligands: The development of enantioselective C-H functionalization has been advanced by the use of chiral ligands. For the acetoxylation of morpholinones, preliminary studies have shown that the reaction can be rendered enantioselective by employing a chiral anionic ligand. Specifically, a non-racemic BINOL-derived phosphoric acid was identified as a promising ligand for inducing asymmetry in the process. The interaction of such ligands with the palladium center can create a chiral environment that influences the stereochemical outcome of the C-H activation or the bond-forming step.

Below is a table summarizing initial results toward an enantioselective C-H acetoxylation of morpholinones using a chiral phosphoric acid ligand.

| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | e.r. |

| 1 | L1 | AcOH/Ac₂O | 80 | 35 | 55:45 |

| 2 | L2 | AcOH/Ac₂O | 80 | 42 | 60:40 |

| 3 | L3 | DCE/Ac₂O | 70 | 51 | 65:35 |

Data adapted from mechanistic studies. e.r. = enantiomeric ratio.

Studies on Carbon-Nitrogen Bond Formation in Azetidine Synthesis

However, the selectivity between C-N and C-O bond formation is profoundly influenced by the reaction components. Mechanistic studies have revealed that achieving selective C-N reductive elimination to form azetidines requires a specific combination of reagents. The use of a benziodoxole tosylate oxidant in conjunction with a silver salt like AgOAc was found to be crucial for directing the reaction toward the azetidine product.

The mechanism for C-N bond formation also proceeds through a two-step dissociative ionization pathway. In this case, a tosylate group from the oxidized palladium(IV) species is lost, followed by its Sₙ2 attack at the C-Pd(IV) bond. This forms a γ-C–OTs intermediate, which then undergoes internal displacement of the tosylate by the amine nitrogen to form the four-membered azetidine ring. DFT studies confirmed that the energy barrier for C

Computational Chemistry and Theoretical Modeling of 4 Azetidin 3 Yl Morpholin 3 One Systems

Quantum Mechanical Calculations for Reaction Pathway Elucidation

Quantum mechanical calculations are essential for understanding the intricate details of chemical reactions at a molecular level. For systems involving strained rings like azetidine (B1206935), these calculations can predict reaction feasibility, regioselectivity, and stereoselectivity, which are often difficult to determine experimentally.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It has been applied to elucidate the mechanisms of reactions involving the formation of azetidine rings. For instance, studies on the synthesis of 2-arylazetidines from corresponding oxiranes have utilized DFT to explain the observed regioselectivity and diastereoselectivity. semanticscholar.orgacs.org In these reactions, the kinetically controlled formation of the strained four-membered azetidine ring is favored over the thermodynamically more stable five-membered pyrrolidine (B122466) ring under specific conditions. semanticscholar.orgacs.org

DFT calculations, often incorporating an explicit solvent model, can confirm the proposed reaction mechanisms. semanticscholar.org These studies demonstrate that the formation of the C-C bond to yield the trans-substituted azetidine product is the result of kinetic control, providing a theoretical foundation for Baldwin's rules in these specific ring-formation reactions. semanticscholar.orgacs.org This type of analysis is directly applicable to understanding the synthesis of complex azetidine-containing molecules like 4-(azetidin-3-yl)morpholin-3-one.

A critical aspect of mechanistic studies is the identification and characterization of transition states and the calculation of their associated energy barriers. These calculations reveal the lowest energy pathway a reaction is likely to follow. For the synthesis of substituted azetidines, computational analysis shows that the transition state leading to the four-membered ring can be kinetically favored, despite the inherent strain of the product. semanticscholar.orgresearchgate.net

For example, in the cyclization of an amino alcohol derivative, the energy barrier for the 4-exo-tet cyclization (leading to the azetidine) can be lower than that for the 5-endo-tet cyclization (leading to a pyrrolidine), explaining the selective formation of the smaller ring. semanticscholar.org The relative energy barriers determine the product distribution, and DFT calculations provide quantitative estimates of these values.

Table 1: Theoretical Energy Barriers for Competing Ring-Formation Reactions

| Reaction Pathway | Ring System Formed | Typical Calculated Energy Barrier (kcal/mol) | Outcome |

|---|---|---|---|

| 4-exo-tet Cyclization | Azetidine | Lower Barrier | Kinetically Favored Product semanticscholar.org |

| 5-endo-tet Cyclization | Pyrrolidine | Higher Barrier | Thermodynamically Favored, but Kinetically Disfavored semanticscholar.org |

Note: The values are illustrative and depend on the specific substrates, reagents, and computational model used.

In Silico Optimization Strategies for Scaffold Design

In silico methods are crucial for efficiently screening and prioritizing candidate molecules in drug discovery and materials science, saving significant time and resources. These strategies are used to evaluate and refine scaffolds like this compound to achieve a desired profile of properties.

Multiparameter Optimization (MPO) is a computational approach that combines several key physicochemical and pharmacokinetic parameters into a single score, allowing for the holistic evaluation of a compound's "drug-likeness" or suitability for a specific purpose, such as CNS penetration. scintica.comgoogle.comnih.gov

In a notable study, MPO scores were used to screen a library of 617 morpholine-3-one derivatives to identify potential reversible PET radiotracers for the monoacylglycerol lipase (B570770) (MAGL) enzyme. scintica.comethz.ch By calculating parameters like lipophilicity (logP), molecular weight, and polar surface area, researchers could prioritize compounds for synthesis and further testing. Two compounds were selected based on their high MPO scores (3.8 and 4.1) and potent inhibitory activity. scintica.com This demonstrates how MPO can effectively guide the selection of candidates from a large virtual library based on the morpholin-3-one (B89469) scaffold.

Table 2: Example MPO Score Calculation for Candidate Selection

| Compound ID | logP | Molecular Weight | Polar Surface Area (Ų) | MPO Score | Rank/Selection Status |

|---|---|---|---|---|---|

| Candidate A | 2.5 | 350 | 65 | 4.1 | Selected for Synthesis scintica.com |

| Candidate B | 2.8 | 380 | 70 | 3.8 | Selected for Synthesis scintica.com |

| Average Compound | 3.5 | 450 | 90 | <3.0 | Deprioritized |

Note: This table is a representative example based on the principles described in the cited research.

The this compound scaffold is inherently rich in sp3 centers due to its two saturated heterocyclic rings. The azetidine ring, in particular, introduces a rigid, three-dimensional element. researchgate.net Computational strategies for optimizing this scaffold would focus on designing derivatives that maintain or increase this structural complexity. By exploring different substitution patterns on both the azetidine and morpholinone rings, medicinal chemists can fine-tune properties like lipophilicity and hydrogen bonding potential while preserving the desirable high Fsp3 character of the core structure. This approach aims to populate underexplored, three-dimensional chemical space, increasing the likelihood of identifying novel and effective molecules. bham.ac.uk

Advanced Characterization Techniques in Chemical Research

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are fundamental for confirming the molecular structure of a synthesized compound.

Mass Spectrometry (MS, HRMS, LC-MS, HPLC-MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the compound's structure through fragmentation patterns.

MS/LC-MS: This would be used to determine the molecular weight of 4-(Azetidin-3-yl)morpholin-3-one. The expected molecular ion peak [M+H]⁺ would be at an m/z (mass-to-charge ratio) corresponding to its molecular formula, C₇H₁₂N₂O₂ (Molecular Weight: 156.18 g/mol ). bldpharm.com Analysis of the fragmentation pattern could further confirm the structure.

HRMS (High-Resolution Mass Spectrometry): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₇H₁₂N₂O₂). acs.org

HPLC-MS: This hyphenated technique would couple the separation power of HPLC with the detection capabilities of MS, allowing for both purity assessment and mass confirmation in a single analysis.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, a key characteristic peak would be the strong absorption band for the amide carbonyl (C=O) stretch, typically appearing around 1650-1680 cm⁻¹. Other significant absorptions would include C-N stretching, C-O-C stretching for the ether linkage in the morpholine (B109124) ring, and N-H stretching for the azetidine (B1206935) amine. researchgate.netxiahepublishing.com

X-ray Crystallography for Absolute Configuration and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers. If a suitable single crystal of this compound could be grown, this technique would precisely determine the conformation of both the azetidine and morpholin-3-one (B89469) rings and how they are spatially oriented relative to each other. No published crystal structure for this specific compound was found in the searched literature.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the purification of the final compound and for assessing its purity.

Column Chromatography: This is a standard method for the purification of synthetic compounds. For molecules like this compound, a common approach would involve using silica (B1680970) gel as the stationary phase with a gradient of polar solvents, such as methanol (B129727) in dichloromethane (B109758) or ethyl acetate (B1210297) in hexanes, as the mobile phase to isolate the compound from reaction byproducts and starting materials. mdpi.com

HPLC/UPLC: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are used to determine the purity of the final compound with high accuracy. A typical analysis would involve a reversed-phase column (e.g., C18) and a mobile phase gradient of acetonitrile (B52724) and water. The purity would be reported as a percentage based on the area of the product peak relative to the total area of all peaks in the chromatogram.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Pathways for Complex Derivatives

The creation of structurally complex and stereochemically defined molecules is paramount for improving biological activity and specificity. Future synthetic efforts must focus on methods that provide precise control over the three-dimensional architecture of 4-(azetidin-3-yl)morpholin-3-one derivatives.

A promising strategy involves the use of gold catalysis for the stereoselective synthesis of the core azetidine-3-one structure. nih.gov Research has demonstrated that chiral azetidin-3-ones can be efficiently prepared through the gold-catalyzed oxidative cyclization of readily accessible chiral N-propargylsulfonamides. nih.gov This method avoids the use of toxic diazo intermediates and allows for the synthesis of highly enantioenriched products (>98% e.e.), providing a flexible route to chiral building blocks. nih.gov

Furthermore, advanced palladium-catalyzed reactions offer powerful tools for diversification. For instance, palladium-catalyzed hydroamination can be used to construct stereodefined morpholine (B109124) rings, a technique that could be adapted to build the morpholin-3-one (B89469) portion onto a pre-existing functionalized azetidine (B1206935). researchgate.net The synthesis of densely functionalized azetidines has been shown to provide access to a wide array of complex fused, bridged, and spirocyclic ring systems, which can be explored for this scaffold. acs.org The Staudinger reaction, a classic method for synthesizing β-lactams, has been successfully employed to create complex spiro-β-lactams bearing morpholine substituents, and this approach could be conceptually adapted for azetidin-3-one (B1332698) systems. nih.govresearchgate.net

| Synthetic Strategy | Key Reagents/Catalyst | Potential Application for Derivative Synthesis | Reference |

|---|---|---|---|

| Gold-Catalyzed Oxidative Cyclization | Gold Catalyst, Chiral N-propargylsulfonamides | Flexible and stereoselective synthesis of the core chiral azetidin-3-one ring. | nih.gov |

| Palladium-Catalyzed Hydroamination | Palladium Catalyst, Unsaturated Alcohols | Stereoselective formation of substituted morpholine rings from aminoalkenes. | researchgate.net |

| Intramolecular Reductive Etherification | Reducing Agents | A general method for the stereoselective synthesis of C-substituted morpholine derivatives. | researchgate.net |

| Staudinger [2+2] Cycloaddition | Ketenes, Imines | Construction of complex spirocyclic systems, analogous to spiro-β-lactam synthesis. | nih.govresearchgate.net |

Exploration of Unconventional Reactivity Patterns and Catalytic Transformations

To unlock novel chemical space, researchers must investigate reactivity patterns beyond standard amide couplings and N-alkylations. The unique structural features of this compound offer opportunities for unconventional transformations.

The morpholin-3-one ring itself is a substrate for interesting reactions. Studies have shown that morpholin-3-one can react with triethyl phosphite (B83602) in the presence of phosphoryl chloride to yield novel geminal bisphosphonates. acs.orgnih.gov Applying this chemistry could generate derivatives with unique metal-chelating properties or altered polarity. Another underexplored area is photochemistry; the Yang cyclization, an intramolecular photochemical reaction of aminoketones, could potentially be used to create novel and complex fused azetidinol (B8437883) structures from appropriately designed precursors. acs.org

The azetidine ring also presents unique reactivity. Aza-Michael additions to methyl (N-Boc-azetidin-3-ylidene)acetate have been used to create a variety of 3-substituted azetidines, and this strategy could be employed to introduce diverse functional groups prior to the formation of the morpholinone ring. mdpi.com Furthermore, catalytic ring-opening of the strained azetidine can be controlled to produce valuable aminopropyl-functionalized dimers and scaffolds. arkat-usa.orgarkat-usa.org For diversification, modern catalytic methods like ruthenium-catalyzed hydrocarbamoylation ethz.ch or Suzuki-Miyaura cross-coupling on halogenated precursors offer robust ways to append new groups. mdpi.com

| Reaction Type | Reactive Moiety | Potential Outcome | Reference |

|---|---|---|---|

| Phosphonylation | Morpholin-3-one | Formation of novel geminal bisphosphonate derivatives. | acs.orgnih.gov |

| Yang Photocyclization | Azetidin-3-one (as aminoketone) | Access to complex, fused polycyclic azetidinol systems. | acs.org |

| Aza-Michael Addition | Azetidin-3-ylidene Precursor | Introduction of diverse N-heterocycles at the azetidine 3-position. | mdpi.com |

| Catalytic Ring-Opening/Dimerization | Azetidine | Synthesis of N-(3-aminopropyl)azetidine scaffolds. | arkat-usa.org |

| Suzuki-Miyaura Cross-Coupling | Halogenated Derivative | C-C bond formation to introduce aryl or vinyl groups. | mdpi.com |

Advanced Computational Design of Analogues with Tailored Properties

The next frontier in analogue development will be heavily influenced by computational chemistry and artificial intelligence. These tools allow for the rational design of molecules with properties tailored for specific biological tasks, moving beyond serendipitous discovery.

Methods such as fragment-based drug design (FBDD) and in silico docking simulations can be used to design analogues of this compound that have high affinity and selectivity for a specific protein target. rsc.org However, emerging paradigms offer even more power. A groundbreaking approach is Morphology-Guided Molecule Generation (MGMG), where machine learning models use high-content imaging data (cellular morphological profiles) as an input to generate novel molecules designed to elicit a specific biological response, even without a known protein target. biorxiv.org This target-agnostic method could be used to design derivatives of this compound that induce a desired cellular phenotype, such as apoptosis in cancer cells. biorxiv.org These computational approaches are also invaluable for predicting and optimizing physicochemical properties, ensuring that designed molecules have appropriate solubility, metabolic stability, and cell permeability for their intended application. acs.orgresearchgate.net

| Design Approach | Principle | Key Advantage | Reference |

|---|---|---|---|

| In Silico Docking / FBDD | Structure-based design using a known protein target. | Optimizes binding affinity and selectivity for a specific target. | rsc.org |

| Morphology-Guided Molecule Generation (MGMG) | AI-driven design using cellular phenotype data as input. | Enables target-agnostic design of molecules with desired biological activity. | biorxiv.org |

| Physicochemical Property Prediction | QSAR and other models to predict properties like LogP, solubility, and permeability. | Allows for pre-synthesis filtering and optimization of drug-like properties. | acs.orgresearchgate.net |

Expansion of Applications in Chemical Biology beyond Current Paradigms

While the initial focus for many scaffolds is on developing inhibitors for therapeutic targets, the this compound framework is ripe for development into sophisticated tools for chemical biology. This involves repurposing the core structure to probe, rather than just inhibit, biological systems.

One major avenue is the development of chemical probes for cellular imaging. ulisboa.pt By conjugating a fluorescent dye (e.g., BODIPY) or a bio-orthogonal handle (e.g., an alkyne or azide (B81097) for click chemistry) to the scaffold, researchers could create probes to visualize the localization of target proteins within living cells.

A more advanced application is the design of bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs). A derivative of this compound that binds to a protein of interest could be linked to a ligand for an E3 ubiquitin ligase. The resulting PROTAC would induce the targeted degradation of the protein, offering a powerful catalytic mode of action. Finally, the development of diverse chemical libraries based on this scaffold for use in high-throughput phenotypic screening could uncover entirely new and unexpected biological activities and therapeutic applications. acs.org

Q & A

Q. What are the reliable synthetic routes for 4-(Azetidin-3-yl)morpholin-3-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with precursors containing azetidine and morpholinone moieties. Key steps include cyclization under microwave-assisted or solvent-free conditions to enhance efficiency . For example, cyclization of chloro- or amino-substituted intermediates in anhydrous solvents (e.g., THF or acetone) at 0–25°C can yield the target compound. Catalysts like potassium carbonate or triethylamine are critical for regioselective reactions . Table 1: Comparison of Synthesis Methods

| Precursor | Conditions | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Chloro-substituted | Microwave, 100°C | K₂CO₃ | 75 | 98 | |

| Amino-substituted | Solvent-free, RT | Et₃N | 88 | 95 |

Q. How can the stereochemistry and three-dimensional conformation of this compound be characterized?

- Methodological Answer : X-ray crystallography (using SHELX programs for refinement ) and computational modeling (e.g., DFT or molecular dynamics) are essential. The nitrogen stereochemistry in the azetidine ring significantly impacts biological activity, requiring precise analysis of puckering coordinates and ring conformations . NMR (¹H/¹³C) and IR spectroscopy validate hydrogen bonding and functional group interactions .

Advanced Research Questions

Q. What strategies mitigate challenges in stereochemical control during synthesis, and how are conflicting structural data resolved?

- Methodological Answer : Conflicting data (e.g., variations in ring puckering or nitrogen configuration) arise from solvent polarity or temperature fluctuations. Resolution involves:

- Comparative analysis : Cross-validate NMR/X-ray data with computational predictions (e.g., Cremer-Pople parameters for ring puckering ).

- Reaction optimization : Use chiral catalysts or low-temperature conditions to stabilize intermediates .

Case Study : Discrepancies in azetidine ring puckering were resolved by re-refining SHELXL models with high-resolution crystallographic data .

Q. How does this compound interact with biological targets, and what experimental designs validate its mechanism?

- Methodological Answer : The compound modulates neurotransmitter systems (e.g., dopamine receptors) via its morpholinone moiety. Key approaches include:

- In vitro assays : Competitive binding studies with radiolabeled ligands .

- Computational docking : Predict binding affinities using AutoDock or Schrödinger Suite .

- Structure-activity relationship (SAR) : Synthesize derivatives with modified azetidine substituents to assess pharmacological effects .

Q. How can functionalization of this compound be optimized for derivatization in drug discovery?

- Methodological Answer : Functionalization at the morpholinone oxygen or azetidine nitrogen is achieved via nucleophilic substitution or cross-coupling reactions. For example:

- Triazine derivatives : React with 2,4,6-trichloro-1,3,5-triazine under reflux with catalytic Et₃N, achieving >85% yield .

- Amide formation : Use EDC/HOBt coupling with carboxylic acids in DMF .

Table 2: Functionalization Efficiency

| Reaction Type | Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Triazine coupling | Cyanuric chloride | 1,4-Dioxane | 88 | |

| Amide coupling | EDC/HOBt | DMF | 78 |

Data Contradiction Analysis

Q. How are discrepancies in reported biological activities of this compound derivatives addressed?

- Methodological Answer : Contradictions often stem from assay conditions (e.g., pH, cell lines) or impurity profiles. Mitigation involves:

- Reproducibility checks : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, HEK293 cells) .

- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., dimerization during synthesis) .

- Meta-analysis : Compare datasets across publications to identify consensus mechanisms .

Key Structural and Analytical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.